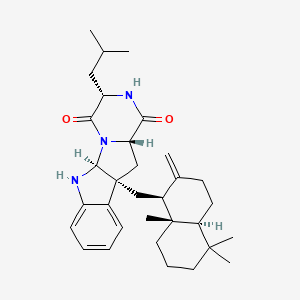

Drimentine A

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,7S,9S)-9-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O2/c1-19(2)16-24-28(37)35-25(27(36)33-24)18-32(21-10-7-8-11-23(21)34-29(32)35)17-22-20(3)12-13-26-30(4,5)14-9-15-31(22,26)6/h7-8,10-11,19,22,24-26,29,34H,3,9,12-18H2,1-2,4-6H3,(H,33,36)/t22-,24-,25-,26-,29-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEZZWASEJCIRP-ANXNZIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC5C(=C)CCC6C5(CCCC6(C)C)C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C[C@H]5C(=C)CC[C@@H]6[C@@]5(CCCC6(C)C)C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of Drimentine A from Actinomycete Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Drimentine A, a terpenylated diketopiperazine alkaloid, from Actinomycete strains. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a hypothesized signaling pathway.

Introduction to Drimentine A and Actinomycetes

Drimentine A is a member of the drimentine family of alkaloids, which are hybrid natural products derived from both terpene and amino acid biosynthetic pathways. These compounds have garnered interest for their unique chemical structures, fusing a drimane-type sesquiterpene moiety with a diketopiperazine core. The primary source of these molecules is soil-dwelling bacteria of the order Actinomycetales, particularly species within the genus Streptomyces.

Actinomycetes are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer agents. The isolation of novel compounds like Drimentine A from these microorganisms continues to be a vital area of research in the quest for new therapeutic leads.

Data Presentation

Physicochemical Properties of Drimentine A

| Property | Value |

| Molecular Formula | C₃₂H₄₅N₃O₂ |

| Molar Mass | 503.72 g/mol |

| Appearance | White amorphous solid |

| Class | Terpenylated Diketopiperazine Alkaloid |

Spectroscopic Data for Drimentine A

A comprehensive set of spectroscopic data is crucial for the unambiguous identification of Drimentine A. The following table summarizes the key 1H and 13C Nuclear Magnetic Resonance (NMR) data, which serve as a fingerprint for the molecule.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Position | δ (ppm) |

| Data not available in the searched literature |

Note: While the structure of Drimentine A is confirmed through total synthesis, a complete, tabulated set of experimental NMR data from isolated natural product was not available in the public domain literature reviewed.

Biological Activity of Drimentine Alkaloids and Related Compounds

The drimentine family of compounds has been reported to exhibit weak to moderate cytotoxic and antibacterial activities. While specific data for Drimentine A is limited, a synthesized drimanyl indole fragment, structurally related to the core of drimentine alkaloids, has shown promising antibacterial activity.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Drimanyl indole fragment | Ralstonia solanacearum | 8 | [1] |

Experimental Protocols

The following protocols are based on established methods for the cultivation of Streptomyces and the isolation of secondary metabolites, and are adapted from procedures reported for the isolation of related drimentine compounds from Streptomyces sp. CHQ-64.

Cultivation of Streptomyces sp. for Drimentine A Production

Objective: To produce a sufficient biomass of the Drimentine A-producing Streptomyces strain for subsequent extraction.

Materials:

-

Streptomyces sp. CHQ-64 (or other Drimentine A-producing strain)

-

ISP2 medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose, 20 g/L agar for solid medium)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a modified ISP2 or other suitable fermentation medium)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Strain Activation: Streak the Streptomyces sp. strain onto an ISP2 agar plate from a cryopreserved stock. Incubate at 28-30°C for 7-10 days, or until sporulation is observed.

-

Seed Culture Preparation: Inoculate a loopful of spores or mycelia from the agar plate into a flask containing a suitable seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). The production medium can be a large volume of liquid ISP2 or a specialized fermentation medium designed to enhance secondary metabolite production.

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-14 days. Monitor the culture for growth and secondary metabolite production.

Extraction and Isolation of Drimentine A

Objective: To extract and purify Drimentine A from the Streptomyces culture.

Materials:

-

Fermentation broth from the production culture

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the mycelia and the supernatant separately with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Preliminary Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the expected characteristics of Drimentine A.

-

-

Purification:

-

Pool the fractions containing the target compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent. This step helps to remove smaller molecules and pigments.

-

The final purification is typically achieved by preparative HPLC on a C18 column using a gradient of methanol and water. .

-

Collect the peak corresponding to Drimentine A and evaporate the solvent.

-

-

Final Product:

-

Lyophilize the purified compound to obtain Drimentine A as a white amorphous solid.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

-

Mandatory Visualizations

Experimental Workflow for Drimentine A Isolation

Caption: Workflow for the isolation of Drimentine A from Streptomyces sp.

Hypothesized Signaling Pathway for Diketopiperazine Bioactivity

While the specific mechanism of action for Drimentine A is not yet elucidated, many diketopiperazine-containing natural products are known to interfere with cellular signaling pathways. One such general mechanism is the inhibition of quorum sensing in bacteria.

Caption: Hypothesized quorum sensing inhibition by Drimentine A.

Conclusion

This technical guide provides a framework for the isolation of Drimentine A from Actinomycete strains. The successful isolation and characterization of this and other novel natural products are essential for the discovery of new drug leads. Further research is needed to fully elucidate the spectroscopic properties, biological activity, and mechanism of action of Drimentine A. The protocols and information presented herein are intended to serve as a valuable resource for researchers in the field of natural product drug discovery.

References

Unraveling the Intricate Architecture of Drimentine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Opening Statement: Drimentine A, a structurally complex terpenylated diketopiperazine alkaloid, stands as a testament to the biosynthetic prowess of actinomycete bacteria. Isolated from Streptomyces sp., this natural product has garnered significant interest within the scientific community due to its unique molecular framework, a hybrid of pyrroloindoline, sesquiterpene, and diketopiperazine motifs.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of Drimentine A, detailing the experimental methodologies and spectroscopic data that have been instrumental in defining its architecture.

Isolation and General Characteristics

Drimentine A is a member of the drimentine family of alkaloids, a series of natural products isolated from the fermentation broth of Streptomyces sp. CHQ-64.[1] The isolation of these compounds typically involves multi-step chromatographic separation of the organic extract of the bacterial culture.

Table 1: General Characteristics of Drimentine A

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₅N₃O₂ | [2] |

| Molecular Weight | 503.7 g/mol | |

| Class | Terpenylated Diketopiperazine Alkaloid | [1] |

| Origin | Streptomyces sp. CHQ-64 | [1] |

Spectroscopic Data and Structure Elucidation

The definitive structure of Drimentine A was established through a combination of high-resolution mass spectrometry and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in determining the molecular formula of Drimentine A.

Table 2: High-Resolution Mass Spectrometry Data for Drimentine A

| Ion | Calculated m/z | Measured m/z | Reference |

| [M+H]⁺ | 504.3590 | 504.3580 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The intricate carbon and proton framework of Drimentine A was elucidated through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. While a complete, tabulated dataset from a single primary source is not available in the public domain, data has been compiled from various sources, primarily a study on its biosynthesis.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Drimentine A (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 2 | - | 6.98 (d, 2.5) |

| 4 | - | 7.26 (d, 8.0) |

| 5 | - | 6.92 (t, 7.5) |

| 6 | - | 7.01 (m) |

| 7 | - | 7.51 (d, 7.9) |

| 10 | - | 2.67 |

| Other protons and carbons | Data not fully available in a single source |

Note: The available data is incomplete. A full, unambiguous assignment would require the original publication on the structure elucidation. The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the indole moiety.[3]

Stereochemistry

The relative and absolute stereochemistry of Drimentine A was determined through the analysis of NOESY/ROESY correlations and by comparison with the stereochemistry of other members of the drimentine family, which were often confirmed by X-ray crystallography or total synthesis. Key ROESY/NOESY correlations would reveal through-space proximities between specific protons, allowing for the determination of the relative configuration of the stereocenters. The absolute configuration is often established by biosynthetic considerations and comparison of circular dichroism (CD) spectra with known compounds.

Experimental Protocols

Fermentation and Extraction (General Protocol)

A general protocol for the production and extraction of drimentine alkaloids from Streptomyces sp. involves the following steps:

-

Fermentation: The Streptomyces sp. CHQ-64 strain is cultured in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. Both are typically extracted with an organic solvent such as ethyl acetate or butanol.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification (General Protocol)

The crude extract is subjected to a series of chromatographic techniques to isolate the individual drimentine alkaloids.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

-

Fine Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, ROESY/NOESY) are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of Drimentine A involves a complex interplay of enzymes, including a cyclodipeptide synthase (CDPS), a prenyltransferase, and a terpene cyclase. The logical workflow for elucidating this pathway is depicted below.

Caption: Workflow for the elucidation of the Drimentine A biosynthetic pathway.

Conclusion

The chemical structure of Drimentine A has been rigorously established through the application of modern spectroscopic techniques. This complex natural product continues to be a subject of interest for synthetic chemists and those involved in drug discovery. A complete understanding of its structure and stereochemistry is paramount for any future investigations into its biological activity and potential therapeutic applications. Further research to obtain a complete and publicly available set of spectroscopic data from the original isolation studies would be of great benefit to the scientific community.

References

Spectroscopic and Mechanistic Insights into Drimentine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine A is a member of the drimentine family of alkaloids, a class of natural products isolated from Actinomycete bacteria.[1] These compounds are characterized by a complex molecular architecture, featuring a fusion of pyrroloindoline, sesquiterpene, and diketopiperazine moieties. While the drimentine family has demonstrated weak to moderate cytotoxic and antibacterial activities, the precise spectroscopic characterization and mechanistic understanding of individual members like Drimentine A are crucial for further investigation and potential therapeutic development.[1][2] This technical guide provides a summary of the available spectroscopic data for Drimentine A and explores a potential signaling pathway for its observed bioactivity based on related compounds.

Spectroscopic Data of Drimentine A

For illustrative purposes, this guide presents a general summary of the expected spectroscopic features.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For Drimentine A, the expected data would be presented as follows:

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| HR-ESI-MS | [M+H]⁺ | C₃₂H₄₅N₃O₂ |

Table 1: High-Resolution Mass Spectrometry Data for Drimentine A. This table summarizes the expected mass spectrometry data for Drimentine A, which is essential for confirming its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure and stereochemistry of organic molecules. While a complete, experimentally verified peak list for Drimentine A is not available in the searched literature, the following tables outline the expected chemical shift regions for the key structural motifs based on the analysis of related drimane sesquiterpenoids and indole alkaloids.

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic Protons (indole) | 6.5 - 8.0 |

| Aliphatic Protons (drimane) | 0.5 - 2.5 |

| Diketopiperazine Protons | 3.0 - 4.5 |

| Methyl Protons | 0.7 - 1.5 |

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Drimentine A. This table provides an estimation of the proton NMR chemical shifts for the major functional groups within the Drimentine A structure, based on data from analogous compounds.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbons | 160 - 180 |

| Aromatic/Olefinic Carbons | 100 - 150 |

| Aliphatic Carbons | 10 - 60 |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Drimentine A. This table provides an estimation of the carbon-13 NMR chemical shifts for the major functional groups within the Drimentine A structure, based on data from analogous compounds.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Drimentine A would be specific to the instrumentation and methods used during its synthesis and characterization. However, a general workflow can be outlined.

Figure 1: General experimental workflow for spectroscopic analysis of Drimentine A.

Proposed Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway for Drimentine A's cytotoxicity has not been elucidated, studies on related drimane sesquiterpenoids suggest a mechanism involving the induction of apoptosis through the mitochondrial pathway.[3][4] This proposed pathway involves changes in the mitochondrial membrane potential and the subsequent activation of executioner caspases.

Figure 2: Proposed apoptotic signaling pathway for Drimentine A.

This proposed pathway for Drimentine A's cytotoxic action is based on the known mechanisms of related drimane sesquiterpenoids.[3][4] It is hypothesized that Drimentine A may disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, with caspase-9 activating the executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.[3] Further experimental validation is required to confirm this pathway for Drimentine A.

References

Drimentine A: A Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine A is a member of the drimentine class of alkaloids, a family of structurally complex hybrid isoprenoids. These natural products are characterized by a core structure derived from the condensation of a drimane-type sesquiterpenoid and a cyclic dipeptide. The drimentines, including Drimentine A, have garnered interest within the scientific community due to their potential cytotoxic activities, making them compelling targets for natural product synthesis and pharmacological investigation. This technical guide provides an in-depth overview of the natural source, origin, and associated experimental protocols for Drimentine A.

Natural Source and Origin

Drimentine A is a secondary metabolite produced by the actinomycete bacterium, Streptomyces sp. CHQ-64 . This strain was isolated from a sample of reed rhizosphere soil. Actinomycetes, particularly those from the genus Streptomyces, are renowned for their prolific production of a diverse array of bioactive secondary metabolites, including many clinically important antibiotics and anticancer agents. The isolation of Drimentine A from a Streptomyces species underscores the vast and largely untapped biosynthetic potential of this bacterial phylum.

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces sp. CHQ-64 and the subsequent isolation and characterization of Drimentine A, based on the primary scientific literature.

Fermentation of Streptomyces sp. CHQ-64

The production of Drimentine A is achieved through large-scale fermentation of the Streptomyces sp. CHQ-64 strain.

Culture Medium: The fermentation is carried out in a liquid medium composed of:

-

Soluble Starch: 20 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 10 g/L

-

CaCO₃: 2 g/L

-

Artificial Sea Salt: 33 g/L

-

Distilled Water: 1 L

Fermentation Conditions:

-

Inoculum: A seed culture of Streptomyces sp. CHQ-64 is prepared by growing the strain in the same medium for 2-3 days.

-

Scale: The fermentation is conducted in 1 L Erlenmeyer flasks, each containing 400 mL of the culture medium.

-

Temperature: The flasks are incubated at 28 °C.

-

Agitation: The cultures are agitated on a rotary shaker at 180 rpm.

-

Duration: The fermentation is carried out for a period of 10-14 days to allow for sufficient accumulation of the secondary metabolites.

Isolation and Purification of Drimentine A

Following fermentation, the culture broth is harvested, and a multi-step extraction and chromatographic process is employed to isolate Drimentine A.

Extraction:

-

The entire culture broth (including mycelium) is extracted three times with an equal volume of ethyl acetate (EtOAc).

-

The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and gradually increasing the polarity with MeOH.

-

Sephadex LH-20 Column Chromatography: Fractions containing Drimentine A, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of CHCl₃ and MeOH (1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of Drimentine A is achieved by preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water (H₂O).

Data Presentation

Spectroscopic Data for Drimentine A

The structure of Drimentine A was elucidated using a combination of spectroscopic techniques. The key data are summarized in the table below.

| Spectroscopic Data | Drimentine A |

| Molecular Formula | C₃₂H₄₃N₃O₃ |

| Mass Spectrometry (HR-ESI-MS) | m/z [M+H]⁺: 530.3381 (calculated for C₃₂H₄₄N₃O₃, 530.3383) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J = 7.6 Hz, 1H), 7.29 (td, J = 7.7, 1.2 Hz, 1H), 7.12 (td, J = 7.5, 1.0 Hz, 1H), 7.04 (d, J = 7.8 Hz, 1H), 4.25 (dd, J = 10.8, 4.4 Hz, 1H), 4.02 (t, J = 8.4 Hz, 1H), 3.75 (m, 1H), 3.63 (m, 1H), 3.45 (m, 1H), 2.75 (m, 1H), 2.45 (m, 1H), 2.20-1.90 (m, 4H), 1.80-1.20 (m, 8H), 1.15 (s, 3H), 1.05 (d, J = 6.8 Hz, 3H), 0.95 (s, 3H), 0.90 (s, 3H), 0.88 (d, J = 6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.2, 166.5, 140.8, 128.2, 125.4, 122.3, 119.8, 111.2, 68.4, 60.2, 58.7, 55.4, 52.8, 41.8, 39.5, 38.7, 33.4, 33.2, 31.9, 30.1, 28.7, 24.5, 22.8, 21.7, 20.5, 19.8, 18.3, 16.5, 15.8, 14.2 |

| Optical Rotation | [α]²⁵_D_ +56.8 (c 0.1, MeOH) |

Mandatory Visualization

Proposed Biosynthetic Pathway of the Drimentine Core

The biosynthesis of the drimentine core is proposed to proceed through the condensation of a drimane sesquiterpenoid precursor and a cyclic dipeptide. The following diagram illustrates this proposed pathway.

Caption: Proposed biosynthetic pathway for the formation of the Drimentine A core structure.

Experimental Workflow for Isolation of Drimentine A

The following diagram outlines the general workflow for the isolation of Drimentine A from the fermentation broth of Streptomyces sp. CHQ-64.

Caption: Experimental workflow for the isolation and purification of Drimentine A.

Biological Activity Screening of Drimentine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine A is a member of the drimentine family of alkaloids, which are complex terpenylated diketopiperazines isolated from Actinomycete bacteria.[1] These natural products have garnered interest in the scientific community due to their intricate chemical structures, which fuse motifs commonly found in drug candidates.[1] This document provides a technical overview of the biological activity screening of Drimentine A, summarizing the available data and presenting generalized protocols for relevant assays. It is important to note that publicly available data on the specific biological activities of Drimentine A is limited. Much of the available information pertains to the broader drimentine family or closely related analogs.

Summary of Biological Activities

The drimentine class of alkaloids has been reported to exhibit weak to moderate cytotoxic and antibacterial activities.[1][2] However, specific screening data for Drimentine A indicates a lack of significant anticancer activity, distinguishing it from other members of the drimentine family, such as Drimentine B and Drimentine C.[3]

Cytotoxic Activity

While Drimentine A itself has been reported to be inactive as an anticancer agent,[3] other drimentines have shown cytotoxic effects. For instance, Drimentine C has demonstrated significant inhibition of murine β lymphocyte myeloma cells.[4]

Antibacterial Activity

Quantitative Data

The following tables summarize the available quantitative data for drimentine compounds. It is crucial to interpret this data with the understanding that it may not be directly representative of Drimentine A's specific activity.

Table 1: Cytotoxicity Data for Drimentine C

| Compound | Cell Line | Concentration | % Inhibition |

| Drimentine C | NS-1 murine β lymphocyte myeloma | 12.5 µg/mL | 63% |

| Drimentine C | NS-1 murine β lymphocyte myeloma | 100 µg/mL | 98% |

Data sourced from Cayman Chemical product information sheet, citing Lacey, E., et al. (1998).[4]

Table 2: Antibacterial Activity of a Drimentine Alkaloid Fragment

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 2 (drimanyl indole fragment) | Ralstonia solanacearum | 8 |

Data from a study on synthetic drimanyl indole fragments of drimentine alkaloids.[5]

Experimental Protocols

The following are generalized protocols for key assays relevant to the reported biological activities of the drimentine family. These should be adapted and optimized for specific experimental conditions.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration of a compound against a bacterial strain.

Materials:

-

Drimentine A (or test compound) stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., gentamicin)

-

Negative control (vehicle, e.g., DMSO)

-

Microplate reader

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a serial two-fold dilution of the Drimentine A stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Preparation of Bacterial Inoculum:

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

-

Controls:

-

Include wells with bacteria and medium only (growth control).

-

Include wells with medium only (sterility control).

-

Include wells with bacteria and a known antibiotic (positive control).

-

Include wells with bacteria and the vehicle used to dissolve the test compound (vehicle control).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as assessed by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Cytotoxicity Assay (e.g., MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell viability.

Materials:

-

Drimentine A (or test compound) stock solution

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control cytotoxic drug (e.g., doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Drimentine A in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include wells with cells and medium only (untreated control) and wells with a known cytotoxic agent (positive control).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.

-

Signaling Pathways

Based on a comprehensive review of the available scientific literature, there is currently no specific information on the signaling pathways modulated by Drimentine A. The mechanism of action of the drimentine alkaloids remains largely unknown.[1] Further research is required to elucidate the molecular targets and signaling cascades through which these compounds may exert their biological effects.

Visualizations

Experimental Workflow for MIC Assay

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Cytotoxicity (MTT) Assay

References

- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antibacterial Properties of the Drimentine Family

Executive Summary: The drimentine family, a class of compounds characterized by a drimane sesquiterpenoid core, has emerged as a promising source of novel antibacterial agents. This family includes naturally occurring molecules like polygodial and drimenol, complex alkaloids, and a growing number of potent synthetic derivatives.[1][2][3] These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][4] The primary mechanism of action for many drimane sesquiterpenes involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[5][6] This technical guide provides a comprehensive overview of the quantitative antibacterial data, proposed mechanisms of action, and the standardized experimental protocols used to evaluate the efficacy of these compounds.

Introduction to the Drimentine Family

The drimentine family encompasses a diverse group of natural and synthetic compounds built upon a bicyclic drimane sesquiterpenoid scaffold.[3][7] This core structure, a trans-decalin ring system with methyl groups at C4 and C10, is the foundation for their biological activity.[3] Natural drimanes are produced by various plants, fungi, and marine organisms.[1][3][8] Prominent examples include:

-

Polygodial: A sesquiterpene dialdehyde known for its potent and broad-spectrum antimicrobial properties.[1][9]

-

Drimenol: A foundational drimane alcohol from which many other derivatives are identified or synthesized.[3][10]

-

Drimentine Alkaloids: A more complex subgroup where the drimane moiety is fused with other structures, such as pyrroloindoline and diketopiperazine motifs, often isolated from Actinomycete strains.[2][11]

The rise of antibiotic resistance has spurred research into novel chemical scaffolds, making the drimane framework a subject of intense study.[4] Synthetic modifications, particularly the addition of azaheterocyclic units, have led to derivatives with antibacterial potency that can surpass that of conventional antibiotics.

Quantitative Antibacterial Activity

The antibacterial efficacy of the drimentine family is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible in vitro growth of a bacterium. A related metric, the Minimum Bactericidal Concentration (MBC), defines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[12]

Table 1: Antibacterial Activity of Natural Drimane Sesquiterpenoids

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Polygodial | Enterococcus avium | 16 | 8 | [13] |

| Klebsiella pneumoniae | 32 | 16 | [13] | |

| Salmonella typhi | 64 | 64 | [13] | |

| Escherichia coli | 16 - 64 | 8 - 32 | [13] | |

| Bacillus subtilis | - | 100 | [1][9] | |

| Staphylococcus aureus | - | 100 | [1][9] | |

| Ralstonia solanacearum | 25 | - | [9] | |

| Gram-positive bacteria (general) | 2 - 20 | - | [9] | |

| Gram-negative bacteria (general) | 2 - 20 | - | [9] | |

| Drimenol | Klebsiella pneumoniae | 256 | >256 | [1] |

Table 2: Antibacterial Activity of Synthetic Drimane Derivatives

| Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Drimanyl Indole Fragment (Compound 2) | Ralstonia solanacearum | 8 | [11] |

| Ustusoic Acid B (Compound 5) | Vancomycin-resistant E. faecium | Weak (Enhanced by stromemycin) | [4] |

| Multidrug-resistant S. aureus | Weak (Enhanced by stromemycin) | [4] |

Data for a wider range of synthetic derivatives incorporating benzimidazole, benzothiazole, and other heterocyclic units have been reported, often showing MIC values below 1 µg/mL, indicating very high potency.

Mechanisms of Antibacterial Action

While the exact mechanisms can vary between different members of the drimentine family, a primary mode of action involves the disruption of bacterial cell membranes.[5]

Key Proposed Mechanisms:

-

Membrane Perturbation: As lipophilic molecules, drimane sesquiterpenoids can intercalate into the lipid bilayer of the bacterial cell membrane. This disrupts the membrane's structural integrity, leading to increased fluidity and permeability. The consequence is a leakage of essential ions and cellular macromolecules, ultimately causing cell death.[5][6] Polygodial, in particular, is noted to act as a non-ionic surfactant, which enhances its ability to disrupt the lipid-protein interfaces within the membrane.[6][14]

-

Enzyme Inhibition: Polygodial has been shown to inhibit plasma membrane H+-ATPase, an essential enzyme for maintaining cellular pH and energy gradients.[6][14] This inhibition disrupts critical cellular functions.

-

Structure-Activity Relationship (SAR): The biological activity of drimanes is closely tied to their chemical structure.

-

For polygodial , the presence of the α,β-unsaturated dialdehyde moiety is considered crucial for its high potency.[1][13] The Δ7,8-double bond also plays a key role in its activity.[15][16]

-

For synthetic drimanyl indole fragments , a free NH group on the indole motif was found to be essential for antibacterial activity, while a hydroxyl group at C12 enhanced the effect.[11]

-

Experimental Protocols for Antibacterial Assessment

The evaluation of antibacterial properties for the drimentine family predominantly relies on standardized in vitro assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Assay for MIC Determination

This is the most common method for determining the MIC of a compound.[17][18]

Methodology:

-

Preparation of Test Compound: A stock solution of the drimentine compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a sterile liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[17][19] This creates a gradient of decreasing compound concentrations across the plate.

-

Preparation of Bacterial Inoculum: The target bacterial strain is grown in liquid culture to a specific optical density (OD), typically corresponding to a standardized cell concentration (e.g., ~5 x 10^5 colony-forming units (CFU)/mL).[19][20]

-

Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.[17] The plate also includes a positive control (bacteria in medium, no compound) and a negative control (medium only, no bacteria).[18] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17][21]

-

MIC Determination: After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[18] This can be confirmed by measuring the optical density (e.g., at 600 nm) with a plate reader.[20]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a subsequent step to the MIC assay to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12]

Methodology:

-

Subculturing: A small aliquot (e.g., 10-100 µL) is taken from the wells of the completed MIC plate that showed no visible growth.

-

Plating: The aliquot is spread onto an agar plate containing a nutrient medium without any of the test compound.

-

Incubation: The agar plates are incubated for 24-48 hours to allow any surviving bacteria to grow and form colonies.

-

MBC Determination: The MBC is the lowest concentration of the compound from the original MIC plate that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[12]

Conclusion and Future Directions

The drimentine family of sesquiterpenoids represents a valuable and versatile scaffold for the development of new antibacterial agents. Natural compounds like polygodial demonstrate significant broad-spectrum activity, and synthetic chemistry efforts have shown that this activity can be further enhanced. The primary mechanism of membrane disruption is a compelling feature, as it may be less prone to the development of resistance compared to mechanisms that target specific enzymes.

Future research should focus on:

-

Expanded SAR Studies: Synthesizing and screening a wider array of derivatives to build a more comprehensive understanding of the structural features required for potent activity against clinically relevant, multidrug-resistant pathogens.

-

Mechanism Elucidation: Investigating the precise molecular interactions with bacterial membranes and exploring secondary intracellular targets to fully understand their bactericidal effects.

-

In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles, which is a critical step for any potential therapeutic agent.

References

- 1. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. cjnmcpu.com [cjnmcpu.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 11. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. doaj.org [doaj.org]

- 14. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural Requirements for the Antifungal Activities of Natural Drimane Sesquiterpenes and Analogues, Supported by Conformational and Electronic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

Unraveling the Enigma: A Technical Guide to the Mode of Action of Drimentine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine alkaloids, a fascinating class of hybrid isoprenoids, represent a complex fusion of sesquiterpene, pyrroloindoline, and diketopiperazine moieties.[1] Isolated from Actinomycete strains, these natural products have garnered significant interest within the scientific community due to their potential, albeit moderate, cytotoxic and antibacterial activities.[1][2] Despite the successful total synthesis of several members of this family, including drimentines A, F, and G, which has paved the way for more in-depth biological evaluation, their precise mode of action remains largely enigmatic.[1][2] This technical guide aims to consolidate the current understanding of the biological activities of drimentine alkaloids and related compounds, presenting available quantitative data, detailing experimental protocols, and visualizing postulated signaling pathways to serve as a comprehensive resource for ongoing and future research in this area.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of drimentine alkaloids and closely related drimane sesquiterpenoids. The data for drimane sesquiterpenoids is included to provide a comparative context for the potential activities of the drimentine class, given their shared structural motifs.

Table 1: Antibacterial and Antifungal Activity of Drimentine Alkaloid Fragments and Related Drimane Sesquiterpenoids

| Compound/Fragment | Target Organism | Activity Type | Value | Reference |

| Synthetic Drimanyl Indole Fragment (Compound 2) | Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [3] |

| Polygodial | Candida albicans | Minimum Inhibitory Concentration (MIC) | 3.13 µg/mL | [4] |

| Polygodial | Filamentous fungi and oomycetes | Minimum Fungicidal Concentration (MFC) | 8 - 64 µg/mL | [5] |

| Drimanic Compound 1 | Gram-negative and Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 2 - 20 µg/mL | [5] |

| Polygodial | Bacillus subtilis | Minimum Bactericidal Concentration (MBC) | 100 µg/mL | [5] |

| Polygodial | Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 100 µg/mL | [5] |

| Polygodial | Salmonella choleraesuis | Minimum Bactericidal Concentration (MBC) | 50 µg/mL | [5] |

| Polygodial | Escherichia coli | Minimum Bactericidal Concentration (MBC) | 100 µg/mL | [5] |

Table 2: Anti-Inflammatory Activity of Related Sesquiterpenoids

| Compound Class | Assay | Target | Value (IC50) | Reference |

| Spiroaxane and Drimane Sesquiterpenoids | Nitric Oxide (NO) Production in LPS-induced BV-2 cells | iNOS | 4.97 - 7.81 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of drimentine alkaloids and related compounds.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is adapted from the general procedures for antifungal and antibacterial susceptibility testing.[7][8]

a. Microorganism Preparation:

-

Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Sabouraud-dextrose agar for fungi) for 24-48 hours at their optimal growth temperature (e.g., 30-37°C).

-

Inocula are prepared by creating a suspension of cells or spores in a sterile saline solution.

-

The suspension is adjusted to a concentration of approximately 1 x 105 to 5 x 105 colony-forming units (CFU)/mL.

b. Assay Procedure:

-

The test compounds (drimentine alkaloids or derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium (for fungi) or Mueller-Hinton broth (for bacteria) in a 96-well microtiter plate.

-

The final concentrations of the compounds may range, for example, from 0.78 to 50 µg/mL.

-

Each well is inoculated with the prepared microbial suspension.

-

Positive (microorganism without test compound) and negative (medium only) controls are included. A standard antibiotic (e.g., fluconazole for fungi, ciprofloxacin for bacteria) is used as a positive control.

-

The plates are incubated for 24-48 hours at the optimal temperature for the microorganism.

c. Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production

This protocol is based on the methodology used for evaluating the anti-inflammatory effects of sesquiterpenoids on lipopolysaccharide (LPS)-induced BV-2 microglial cells.[6]

a. Cell Culture and Treatment:

-

BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for another 24 hours.

b. Measurement of Nitric Oxide:

-

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

c. Data Analysis:

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of drimentine alkaloids are still under investigation, their biosynthesis and the activities of related compounds provide insights into potential pathways.

Biosynthesis of Drimentine G

Drimentine G is a hybrid molecule synthesized through the convergence of two major metabolic pathways: the non-ribosomal peptide synthetase (NRPS) pathway and the terpene biosynthesis pathway (Mevalonic acid or Deoxyxylulose phosphate pathway).[9]

Caption: Biosynthetic pathway of Drimentine G.

Postulated Anti-inflammatory Mechanism via NF-κB Inhibition

Based on the observed anti-inflammatory activity of structurally related drimane and spiroaxane sesquiterpenoids, it is hypothesized that drimentine alkaloids may exert similar effects through the inhibition of the NF-κB signaling pathway.[6] The NF-κB pathway is a critical regulator of inflammatory responses.

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion and Future Directions

The study of drimentine alkaloids is at a pivotal juncture. While initial research has highlighted their potential as cytotoxic and antimicrobial agents, a comprehensive understanding of their mode of action is crucial for their development as therapeutic leads. The weak to moderate activities observed so far suggest that these molecules may serve as valuable scaffolds for medicinal chemistry efforts to enhance their potency and selectivity.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of drimentine alkaloids.

-

Mechanism of Action Studies: Conducting detailed in vitro and in cellulo assays to elucidate the downstream effects of target engagement, such as enzyme inhibition, disruption of protein-protein interactions, or effects on membrane integrity.

-

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing derivatives of the drimentine core to identify the key structural features responsible for their biological activity.

-

Advanced Biological Profiling: Screening a broader range of drimentine alkaloids against diverse panels of cancer cell lines and microbial pathogens to uncover novel activities and spectra of action.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this unique and complex class of natural products.

References

- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity of drimane sesquiterpenes from Drimys brasiliensis using bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drimentine G - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery of Drimentine A Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine A, a member of the drimane-type sesquiterpenoid family, represents a compelling scaffold for the development of novel therapeutic agents. These hybrid isoprenoids, characterized by the fusion of a drimane core with an indole-diketopiperazine moiety, have demonstrated a range of biological activities, including cytotoxic and antibacterial effects. This technical guide provides a comprehensive overview of the discovery of Drimentine A analogues and derivatives, detailing their biosynthesis, chemical synthesis, and biological evaluation. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways involved in their mechanism of action. This document aims to serve as a valuable resource for researchers engaged in the exploration and development of this promising class of natural products.

Introduction

Drimane-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic drimane skeleton.[1] Among these, the drimentines are a particularly interesting subgroup of hybrid isoprenoids, where the drimane core is appended with other molecular fragments, such as cyclic dipeptides.[2] Drimentine A and its analogues have emerged as promising scaffolds in drug discovery due to their observed cytotoxic and antibacterial properties.[3] This guide focuses on the core aspects of the discovery process for Drimentine A analogues and derivatives, from understanding their natural origins to the systematic exploration of their structure-activity relationships (SAR).

Biosynthesis and Chemical Synthesis of the Drimentine Scaffold

The biosynthesis of drimentines involves a convergent pathway, combining elements from non-ribosomal peptide synthesis (NRPS) and the terpene biosynthesis pathway.[4] The diketopiperazine core is typically formed from amino acid precursors, such as tryptophan and valine, through the action of cyclodipeptide synthases.[4] Concurrently, the drimane sesquiterpenoid moiety is synthesized from farnesyl pyrophosphate (FPP) via the mevalonate (MVA) or deoxyxylulose phosphate (DXP) pathways.[4] A key step in the biosynthesis is the coupling of the diketopiperazine and the sesquiterpene units, often catalyzed by a prenyltransferase.[4]

Chemical synthesis of drimentine analogues generally follows a convergent approach, mimicking the biosynthetic strategy.[3] The drimane core is often synthesized from readily available chiral precursors like (+)-sclareolide or carvone.[2][5] The indole-diketopiperazine portion is typically prepared through standard peptide coupling and cyclization reactions.[2] The two fragments are then coupled to afford the final drimentine analogue.

Biological Activities and Quantitative Data

Drimentine A analogues and related drimane sesquiterpenoids have shown promising bioactivities, particularly in the areas of oncology and infectious diseases. The following tables summarize the available quantitative data for selected compounds.

Cytotoxic Activity

The cytotoxicity of drimentine analogues and related drimane sesquiterpenoids has been evaluated against a variety of cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Drimentine G | HCT-8 (colon) | 2.81 | [6] |

| Bel-7402 (liver) | 1.38 | [6] | |

| A549 (lung) | 1.01 | [6] | |

| A2780 (ovarian) | 2.54 | [6] | |

| Fomeffic Acid | HL-60 (leukemia) | 51.2 | [7] |

| Bel-7402 (liver) | 88.7 | [7] |

Antibacterial Activity

Several drimane-based compounds have been investigated for their antibacterial properties.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Drimanyl Indole Fragment 2 | Ralstonia solanacearum | 8 | [8] |

| Drimenol | Candida albicans | 4-64 | [9] |

| Drimenol | Fluconazole-resistant C. albicans | 50 | [9] |

| Drimenol | Cryptococcus spp. | 50 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of Drimentine A analogues.

General Synthesis of a Drimanyl-Indole Fragment

This protocol describes a general method for the synthesis of a drimanyl-indole fragment, a key component of many Drimentine A analogues.

Materials:

-

(+)-Sclareolide

-

Lithium aluminum hydride (LiAlH)

-

Pyridinium chlorochromate (PCC)

-

Indole

-

Fischer indole synthesis reagents (e.g., acid catalyst)

-

Anhydrous solvents (e.g., THF, DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reduction of (+)-Sclareolide: (+)-Sclareolide is reduced using a suitable reducing agent, such as LiAlH, in an anhydrous solvent like THF to yield the corresponding diol.

-

Oxidation to the Drimane Aldehyde: The resulting diol is selectively oxidized to the drimane aldehyde using an oxidizing agent like PCC in a solvent such as DCM.

-

Fischer Indole Synthesis: The drimane aldehyde is then reacted with a substituted or unsubstituted phenylhydrazine in the presence of an acid catalyst to form the drimanyl-indole core via a Fischer indole synthesis.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT-8)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are serially diluted and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well plates

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: The test compounds are serially diluted in the 96-well plates containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by Drimentine A and its analogues are still under investigation. However, studies on related drimane sesquiterpenoids and other cytotoxic natural products provide some insights into their potential mechanisms of action.

Many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[10] Key signaling pathways often implicated in apoptosis include:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[10]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, also leading to caspase activation.[10]

-

PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway can promote apoptosis.[11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[12]

It is plausible that Drimentine A analogues could modulate one or more of these pathways to induce cytotoxicity. For instance, some drimane sesquiterpenoids have been shown to affect mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[13]

Visualizations of Key Processes

Biosynthesis of the Drimentine Core

Caption: Convergent biosynthetic pathway of Drimentine A.

Workflow for Drimentine A Analogue Discovery

Caption: A typical workflow for the discovery and optimization of Drimentine A analogues.

Conclusion and Future Directions

Drimentine A and its analogues represent a promising class of natural product-inspired compounds with potential applications in oncology and infectious diseases. This guide has provided a foundational understanding of their discovery, including their synthesis, biological evaluation, and potential mechanisms of action. Future research should focus on several key areas:

-

Expansion of Analogue Libraries: The synthesis and evaluation of a wider range of Drimentine A analogues are crucial for developing a more comprehensive understanding of their SAR.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the specific signaling pathways and molecular targets of the most potent Drimentine A analogues.

-

In Vivo Efficacy and Toxicology: Promising lead compounds should be advanced to in vivo models to assess their efficacy and safety profiles.

-

Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of diverse analogue libraries.

By addressing these areas, the full therapeutic potential of the Drimentine A scaffold can be unlocked, paving the way for the development of new and effective medicines.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. Drimentine G - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 8. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Total Synthesis of Drimentine A: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies for Drimentine A, a complex pyrroloindoline alkaloid. The primary focus is on the convergent total synthesis developed by the Li group, which stands as a benchmark for the chemical synthesis of this natural product. This application note includes a summary of the synthetic steps and yields, detailed experimental protocols for key transformations, and visualizations of the synthetic logic.

Overview of Synthetic Strategies

The total synthesis of Drimentine A has been approached through various strategies, with the most notable being a convergent synthesis that unites two complex molecular fragments late in the synthetic sequence. This approach allows for flexibility and efficiency in the preparation of the target molecule. An alternative bio-inspired strategy has also been explored, mimicking the proposed biosynthetic pathway of the drimentine family of alkaloids.

The convergent strategy, developed by Ang Li and his research group, has proven to be highly effective. It involves the preparation of a sesquiterpenoid-derived fragment and a pyrroloindoline-containing fragment, which are then coupled using a key radical conjugate addition reaction.[1][2] This strategy is highlighted in this document due to its elegance and efficiency.

Data Presentation: Convergent Total Synthesis of Drimentine A

The following table summarizes the key quantitative data for the 14-step total synthesis of Drimentine A as reported by Li's group. The synthesis commences from commercially available (+)-sclareolide and Boc-protected L-tryptophan methyl ester.[3]

| Step | Transformation | Starting Material(s) | Product | Yield (%) |

| 1 | Baeyer-Villiger oxidation | (+)-Sclareolide | Lactone Intermediate | 95 |

| 2 | Reduction and Protection | Lactone Intermediate | Protected Diol | 88 |

| 3 | Oxidative Cleavage | Protected Diol | Aldehyde Intermediate | 92 |

| 4 | Wittig Reaction | Aldehyde Intermediate | α,β-Unsaturated Ester | 85 |

| 5 | Reduction and Oxidation | α,β-Unsaturated Ester | Exo-methylene enone B | 78 (2 steps) |

| 6 | Oxidative Cyclization | Boc-L-tryptophan methyl ester C | Pyrroloindoline Intermediate | 85 |

| 7 | Bromination | Pyrroloindoline Intermediate | Bromo-pyrroloindoline D | 90 |

| 8 | Key Step: Radical Conjugate Addition | Enone B and Bromo-pyrroloindoline D | Coupled Product E | 78 |

| 9 | Deprotection | Coupled Product E | Amine Intermediate | 95 |

| 10 | Diketopiperazine Formation (Peptide Coupling) | Amine Intermediate and Boc-L-isoleucine | Diketopiperazine Intermediate | 82 |

| 11 | Boc Deprotection | Diketopiperazine Intermediate | Primary Amine | 98 |

| 12 | Methylation | Primary Amine | N-Methylated Intermediate | 85 |

| 13 | Cyclization | N-Methylated Intermediate | Drimentine F | 70 |

| 14 | Isomerization | Drimentine F | Drimentine A | 90 |

| Overall Yield | ~5.4% |

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of Drimentine A are provided below.

Key Step: Intermolecular Radical Conjugate Addition

This crucial step unites the two main fragments of the molecule. The reaction utilizes photoredox catalysis to generate a radical at the 3a-position of the pyrroloindoline, which then adds to the exo-methylene enone.[3]

Procedure: To a solution of exo-methylene enone B (1.0 equiv) and bromo-pyrroloindoline D (1.5 equiv) in degassed CH2Cl2 is added an iridium photocatalyst (e.g., fac-[Ir(ppy)3], 1 mol%). The reaction mixture is stirred under an inert atmosphere and irradiated with a blue LED light source at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the limiting reagent. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the coupled product E .

Diketopiperazine Formation

The formation of the diketopiperazine ring is a critical step in assembling the core structure of Drimentine A.

Procedure: To a solution of the amine intermediate (obtained from the deprotection of E , 1.0 equiv) and Boc-L-isoleucine (1.2 equiv) in DMF is added HATU (1.5 equiv) and DIPEA (3.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The resulting crude product is then treated with a 1:3 mixture of TFA and CH2Cl2 at room temperature for 2 hours to remove the Boc protecting group. The solvent is evaporated, and the residue is taken up in methanol followed by the addition of aqueous NH4OH (28 wt%) to facilitate the cyclization to the diketopiperazine. The product is then purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical flow and key transformations in the total synthesis of Drimentine A.

Caption: Convergent total synthesis of Drimentine A.

The following diagram illustrates the workflow for the key radical conjugate addition reaction.

Caption: Experimental workflow for the key coupling reaction.

References

Application Notes and Protocols for Drimentine A in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine A is a member of the drimane family of sesquiterpenoid alkaloids. While research on Drimentine A is ongoing, preliminary studies on related drimane compounds suggest potential cytotoxic and anti-inflammatory activities.[1] This document provides detailed protocols for evaluating the effects of Drimentine A in common cell culture assays, based on methodologies established for similar compounds. The provided data from related drimane sesquiterpenoids can serve as a reference for designing experiments with Drimentine A.

Data Presentation: Activities of Related Drimane Sesquiterpenoids

Quantitative data for Drimentine A is not yet widely available in published literature. However, studies on other drimane sesquiterpenoids provide insights into the potential bioactive range for this class of compounds. The following tables summarize reported IC50 values for related molecules in cytotoxicity and anti-inflammatory assays.

Table 1: Cytotoxic Activity of Drimentine G and Other Drimane Sesquiterpenoids against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Drimentine G | Human Cancer Cell Lines | 1.01 |

| Talaminoid A (1) | BV-2 (microglia) | Not specified for cytotoxicity |

| Compound 4 (related drimane) | BV-2 (microglia) | Not specified for cytotoxicity |

| Compound 5 (related drimane) | BV-2 (microglia) | Not specified for cytotoxicity |

Data for Drimentine G from a study on hybrid isoprenoids.[2] Data for other compounds from a study on sesquiterpenoids from Talaromyces minioluteus.

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids

| Compound | Assay | Cell Line | IC50 (µM) |

| Talaminoid A (1) | NO Production Inhibition | BV-2 | 4.97 |

| Compound 4 (related drimane) | NO Production Inhibition | BV-2 | 7.81 |

| Compound 5 (related drimane) | NO Production Inhibition | BV-2 | 6.53 |

Data from a study on sesquiterpenoids from Talaromyces minioluteus showing significant suppressive effect on NO production in LPS-induced BV-2 cells.[3]

Experimental Protocols

The following are detailed protocols for assays commonly used to assess the cytotoxic and anti-inflammatory effects of compounds like Drimentine A in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of Drimentine A that inhibits cell viability by 50% (IC50).

Materials:

-

Drimentine A

-

Human cancer cell lines (e.g., MCF-7, PC-3, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Drimentine A in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the Drimentine A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Drimentine A) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of Drimentine A to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

Drimentine A

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Pre-treat the cells with various concentrations of Drimentine A for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no Drimentine A treatment.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.